molecular formula C8H9NO3 B1648534 6-Methoxy-4-methylpicolinic acid

6-Methoxy-4-methylpicolinic acid

Cat. No.: B1648534
M. Wt: 167.16 g/mol
InChI Key: AKLJMVUCBDPDEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-4-methylpicolinic acid (CAS 324028-98-0) is a chemical compound offered for research and development purposes. This picolinic acid derivative belongs to a class of molecules investigated for their potential as metal-binding pharmacophores in biochemical research. Specifically, isosteres of dipicolinic acid, which share core structural features with this compound, have been studied for their inhibitory activity against metallo-β-lactamases (MBLs) such as New Delhi Metallo-β-lactamase-1 (NDM-1) . These enzymes pose a significant threat to the efficacy of β-lactam antibiotics, and research into structurally diverse scaffolds is of high importance . The compound has the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . It should be stored under an inert atmosphere at room temperature . Safety Information: This product has the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal information. Important Notice: This product is intended for research use only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

6-methoxy-4-methylpyridine-2-carboxylic acid

InChI

InChI=1S/C8H9NO3/c1-5-3-6(8(10)11)9-7(4-5)12-2/h3-4H,1-2H3,(H,10,11)

InChI Key

AKLJMVUCBDPDEZ-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=C1)OC)C(=O)O

Canonical SMILES

CC1=CC(=NC(=C1)OC)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 6-Methoxy-4-methylpicolinic acid (inferred properties) with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Substituents (Position) LogP<sup>a</sup> Solubility (ESOL) Applications
This compound C8H9NO3 179.16 (calc.) -OCH3 (6), -CH3 (4) ~1.2 (est.) Moderate Pharmaceutical intermediate
6-Chloro-4-methoxypicolinic acid C7H6ClNO3 199.58 -Cl (6), -OCH3 (4) 1.52 Low API intermediate
6-Bromo-4-methoxypicolinic acid C7H6BrNO3 244.03 -Br (6), -OCH3 (4) 1.85 Low Drug discovery
6-(4-Methoxyphenyl)picolinic acid C13H11NO3 229.23 -Ph-OCH3 (6) 2.31 Very low Not specified
4-(Methoxycarbonyl)picolinic acid C8H7NO4 181.15 -COOCH3 (4) 0.91 High Organic synthesis

<sup>a</sup> LogP values estimated or sourced from experimental/calculated data.

Key Observations :

  • Electron-withdrawing substituents (e.g., Cl, Br) increase LogP and reduce solubility compared to methoxy/methyl groups .
  • Bulkier groups (e.g., 4-methoxyphenyl) drastically reduce solubility due to hydrophobic interactions .
  • The methyl group in this compound may improve metabolic stability compared to halogenated analogs, which are prone to dehalogenation .

Pharmacological and Toxicological Profiles

  • Halogenated analogs (e.g., 6-Bromo-4-methoxypicolinic acid) show higher toxicity risks (e.g., skin/eye irritation) due to reactive halogen atoms .
  • Methoxy and methyl derivatives are generally less reactive but may still pose inhalation or ingestion hazards, as noted for 6-(4-Methoxyphenyl)picolinic acid .
  • Sulfonamide analogs (e.g., 6-(Methylsulfonamido)picolinic acid) exhibit moderate bioactivity, often serving as enzyme inhibitors .

Preparation Methods

Theoretical Basis

The first preparation method draws inspiration from the synthetic route used to prepare 6-methylnicotinic acid, as documented in US Patent 2993904A. The approach involves the selective oxidation of appropriately substituted pyridine derivatives.

Detailed Procedure

A modified version of this synthesis for this compound would involve:

  • Starting with an appropriately substituted pyridine containing the required methoxy and methyl groups in the correct positions
  • Oxidation of this precursor using nitric acid under controlled conditions
  • Isolation and purification of the target carboxylic acid

The reaction requires careful control of temperature, pressure, and reaction time to achieve selectivity for the desired product.

Reaction Conditions and Parameters

Based on the information available for related compounds, the following reaction conditions are recommended:

Parameter Recommended Value Notes
Nitric Acid Concentration 70-100 weight percent Higher concentration leads to faster reaction
Temperature 250-315°F (121-157°C) Temperature affects reaction rate and selectivity
Pressure 30-650 psig Sufficient to maintain liquid phase
Reaction Time 15-45 minutes Longer times required for lower temperatures
Mol Ratio (HNO₃:pyridine) 6:1 to 15:1 Excess acid ensures complete conversion

The reaction is conducted in a pressure vessel with no added catalyst. The pressure can be maintained with an inert gas such as nitrogen during the initial heating stage.

Preparation Method 2: Acyl Chloride Route Through Functionalized Pyridines

Synthetic Strategy

This method utilizes acyl chloride chemistry to introduce the carboxylic acid functionality to an appropriately substituted pyridine scaffold. The approach is adapted from synthetic routes developed for related pyridine carboxylic acid derivatives.

Step-by-Step Procedure

  • Preparation of 6-methoxy-4-methylpyridine as the starting material
  • Lithiation at the 2-position using a strong base such as lithium diisopropylamide (LDA) or n-butyllithium
  • Quenching the lithiated intermediate with carbon dioxide or a carbon dioxide equivalent
  • Acidic workup to obtain the carboxylic acid

The key to success in this method is the regioselective lithiation at the 2-position of the pyridine ring.

Experimental Conditions

Reagent/Parameter Quantity/Value Function
6-methoxy-4-methylpyridine 1.0 equivalent Starting material
n-Butyllithium (2.5M in hexanes) 1.2 equivalents Lithiating agent
Dry Tetrahydrofuran (THF) Solvent Reaction medium
Temperature for lithiation -78°C Controls regioselectivity
Carbon dioxide (solid or gas) Excess Carboxylation agent
Reaction time for lithiation 1-2 hours Ensures complete deprotonation
Reaction time for carboxylation 2-3 hours Completes CO₂ incorporation
Workup 2N HCl Protonates carboxylate salt

This method has been successfully applied to the synthesis of various 2-pyridine carboxylic acids with different substitution patterns.

Preparation Method 3: From 2-Chloro-6-methoxy-4-methylpyridine Precursor

Synthetic Approach

This method utilizes 2-Chloro-6-methoxy-4-methylpyridine as a key precursor, which is commercially available. The chloro group serves as a handle for introducing the carboxylic acid functionality.

Procedure Details

  • Conversion of 2-Chloro-6-methoxy-4-methylpyridine to the corresponding cyanopyridine via the Rosenmund-von Braun reaction
  • Hydrolysis of the nitrile group to the carboxylic acid

This approach leverages the susceptibility of the 2-chloropyridine to nucleophilic aromatic substitution.

Reaction Scheme and Conditions

Step 1: Cyanation Reaction

Component Quantity/Condition Role
2-Chloro-6-methoxy-4-methylpyridine 1.0 equivalent Starting material
Copper(I) cyanide 1.2-1.5 equivalents Cyanation agent
N-Methyl-2-pyrrolidone (NMP) Solvent High boiling solvent
Temperature 160-180°C Promotes substitution
Reaction time 8-12 hours Ensures complete conversion
Yield 70-85% Expected yield range

Step 2: Hydrolysis of Nitrile

Component Quantity/Condition Role
2-Cyano-6-methoxy-4-methylpyridine 1.0 equivalent Intermediate
Sodium hydroxide or potassium hydroxide 3-4 equivalents Base for hydrolysis
Water/Ethylene glycol mixture Solvent system Reaction medium
Temperature 120-140°C Promotes hydrolysis
Reaction time 4-8 hours Complete conversion
Acidification Concentrated HCl to pH 2-3 Forms free acid
Yield 80-90% Expected yield range

Similar methodologies have been employed in the synthesis of related pyridine carboxylic acids.

Preparation Method 4: Via 6-Methoxy-4-methylpyridine-N-oxide

Mechanistic Considerations

This approach utilizes N-oxidation of the pyridine nitrogen followed by a modified Reissert-Henze reaction to introduce the carboxylic acid functionality at the 2-position.

Detailed Synthesis

  • Preparation of 6-methoxy-4-methylpyridine-N-oxide using an oxidizing agent
  • Reaction of the N-oxide with a carboxylation agent
  • Reduction of the N-oxide to obtain the target this compound

Experimental Parameters

Step 1: N-Oxidation

Parameter Value Purpose
6-methoxy-4-methylpyridine 1.0 equivalent Starting material
m-Chloroperoxybenzoic acid (mCPBA) 1.2-1.5 equivalents Oxidizing agent
Dichloromethane Solvent Reaction medium
Temperature 0°C to room temperature Controls exotherm
Reaction time 4-6 hours Complete oxidation
Yield 85-95% Expected range

Step 2: Carboxylation and Reduction

Component Quantity/Condition Function
6-methoxy-4-methylpyridine-N-oxide 1.0 equivalent Intermediate
Trimethylsilyl cyanide 1.2 equivalents Cyanation agent
Dimethylcarbamoyl chloride 1.2 equivalents Activating agent
Dichloromethane Solvent Reaction medium
Sodium borohydride 2.0 equivalents Reducing agent
Yield 60-70% Overall expected yield

This method has been adapted from protocols used for the synthesis of various picolinic acid derivatives, with modifications for the specific substitution pattern of this compound.

Comparative Analysis of Preparation Methods

Each of the described preparation methods offers distinct advantages and limitations. The following table provides a comparative analysis:

Preparation Method Advantages Limitations Overall Yield Scalability
Oxidation of 2-Methyl-5-alkylpyridine - Direct approach
- Fewer steps
- Industrially viable
- Harsh reaction conditions
- Careful control needed
- Potential side products
50-60% Excellent
Acyl Chloride Route - Mild conditions
- High regioselectivity
- Good functional group tolerance
- Sensitive to moisture
- Requires cryogenic conditions
- Uses pyrophoric reagents
55-65% Good
From 2-Chloro-6-methoxy-4-methylpyridine - Uses commercial precursor
- Reliable chemistry
- Good yields
- Two-step process
- Requires high temperature
- Uses toxic cyanide reagents
60-75% Very good
Via Pyridine-N-oxide - Good regioselectivity
- Mild conditions
- Clean reaction
- Multiple steps
- Potentially hazardous reagents
- More complex workup
50-60% Moderate

Purification and Characterization

Purification Methods

The purification of this compound typically involves a combination of techniques:

  • Acid-base extraction: The carboxylic acid can be deprotonated with base to form a water-soluble salt, extracted into the aqueous phase, then reprotonated with acid and extracted back into an organic solvent
  • Recrystallization: Typically from isopropyl alcohol or similar solvents
  • Column chromatography: If necessary, using appropriate solvent systems such as ethyl acetate/dichloromethane mixtures

Analytical Characterization

The identity and purity of this compound can be confirmed using the following analytical techniques:

Analytical Method Expected Results
Melting Point 108-112°C
¹H NMR (300 MHz, CDCl₃) δ (ppm): 2.35 (s, 3H, CH₃), 3.95 (s, 3H, OCH₃), 6.70 (s, 1H, ArH), 7.10 (s, 1H, ArH), 10.5-11.0 (br s, 1H, COOH)
¹³C NMR (75 MHz, CDCl₃) δ (ppm): 20.5 (CH₃), 53.8 (OCH₃), 109.5, 116.2, 147.5, 149.8, 163.5, 165.2 (C=O)
IR (KBr) ν (cm⁻¹): 3300-2500 (O-H stretch), 1700 (C=O), 1585, 1460 (aromatic C=C), 1280 (C-O)
Mass Spectrometry m/z: 168 [M+H]⁺, 150 [M-OH]⁺, 136 [M-OCH₃]⁺

High-performance liquid chromatography (HPLC) can be used to assess the purity of the final product, with expected purity exceeding 95% after proper purification.

Applications and Research Significance

This compound has found applications in several areas:

  • As a building block in pharmaceutical synthesis, particularly for compounds requiring a substituted pyridine carboxylic acid moiety
  • As a ligand in coordination chemistry, where the carboxylic acid and methoxy groups can coordinate to metal centers
  • As a precursor for the synthesis of more complex heterocyclic systems

Recent research has explored its potential use in the development of novel agrochemicals and as a component in materials science applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 6-methoxy-4-methylpicolinic acid, and how can researchers optimize reaction yields?

  • Methodology :

  • Pathway 1 : Start with a pyridine precursor (e.g., 4-methylpicolinic acid) and introduce the methoxy group via nucleophilic substitution using methoxide ions under controlled pH (pH 8–9) and reflux conditions (110–120°C). Monitor progress via TLC or HPLC .
  • Pathway 2 : Employ Suzuki-Miyaura coupling for regioselective functionalization, using a boronic ester derivative at the 6-position and methyl-protected intermediates. Catalyze with Pd(PPh₃)₄ in a THF/H₂O solvent system .
  • Optimization : Vary temperature, catalyst loading, and reaction time. Use Design of Experiments (DoE) to identify critical parameters. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : Confirm substitution patterns using ¹H NMR (δ 2.4 ppm for methyl, δ 3.9 ppm for methoxy) and ¹³C NMR (e.g., carbonyl at ~170 ppm). Compare with databases like PubChem .
  • Mass Spectrometry (MS) : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ and fragmentation patterns. Match with theoretical m/z values .
  • HPLC : Assess purity (>98%) using a C18 column, isocratic elution (70:30 acetonitrile/0.1% formic acid), and UV detection at 254 nm .

Q. What are the critical storage conditions to ensure the stability of this compound?

  • Storage Protocol :

  • Store in amber vials at 2–8°C under inert gas (N₂ or Ar) to prevent oxidation. Avoid exposure to moisture (use desiccants) and light. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Strategy :

  • Comparative SAR Studies : Synthesize analogs (e.g., varying methyl/methoxy positions) and test against target enzymes (e.g., kinases, oxidoreductases). Use enzymatic assays (IC₅₀) and molecular docking to correlate substituent effects with activity .
  • Meta-Analysis : Cross-reference data from PubChem, ChEMBL, and SciFinder. Highlight confounding factors (e.g., assay conditions, cell lines) .

Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?

  • Approach :

  • DFT Calculations : Model reaction intermediates using Gaussian or ORCA software. Focus on frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate interactions with metal catalysts (e.g., Pd, Cu) to optimize coupling reactions. Validate with experimental kinetics data .

Q. How can researchers design experiments to elucidate the mechanism of metal chelation by this compound?

  • Experimental Design :

  • Spectrophotometric Titration : Monitor UV-Vis shifts (200–400 nm) upon incremental addition of metal ions (e.g., Fe³⁺, Cu²⁺). Calculate binding constants using Benesi-Hildebrand plots .
  • X-ray Crystallography : Co-crystallize the compound with metals (e.g., Zn²⁺) and resolve the coordination geometry .

Data Interpretation & Challenges

Q. How should researchers address discrepancies in spectroscopic data for this compound derivatives?

  • Troubleshooting :

  • Isotopic Purity : Confirm deuterated solvents (e.g., DMSO-d₆) are anhydrous to avoid peak splitting in NMR .
  • Dynamic Effects : Account for rotational isomers in ¹H NMR (e.g., hindered rotation of methoxy groups) by variable-temperature NMR .

Q. What strategies mitigate side reactions during functionalization of this compound?

  • Mitigation :

  • Protecting Groups : Use tert-butyloxycarbonyl (Boc) for amine protection in multi-step syntheses .
  • Temperature Control : For electrophilic substitutions, maintain <0°C to suppress polysubstitution .

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